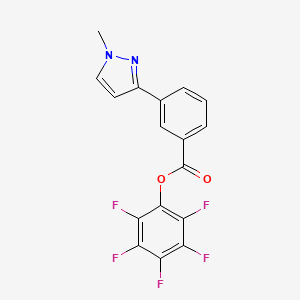

Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate

Overview

Description

Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate is a laboratory chemical . Its molecular formula is C17H9F5N2O2, with an average mass of 368.258 Da .

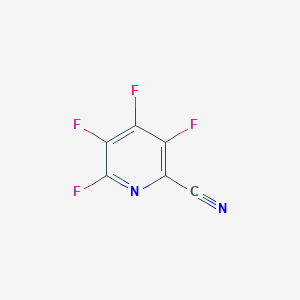

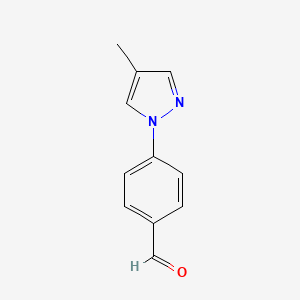

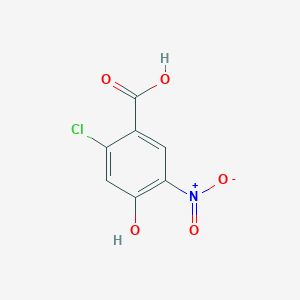

Molecular Structure Analysis

The molecular structure of Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate consists of a pentafluorophenyl group, a benzoate group, and a 1-methyl-1H-pyrazol-3-yl group .Scientific Research Applications

Catalytic Applications and Organic Synthesis

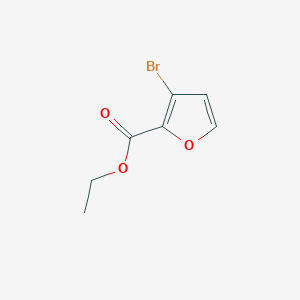

Pentafluorophenyl derivatives are known for their role in catalyzing various organic reactions due to their electron-withdrawing nature. Studies have highlighted their use in facilitating the one-pot synthesis of complex molecules, demonstrating their value in streamlining synthetic pathways, improving yields, and reducing reaction times. For instance, pentafluoropropionic acid, a related compound, efficiently catalyzes the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing the potential of pentafluorophenyl-related compounds in organic synthesis (Montazeri et al., 2014).

Material Science and Polymer Chemistry

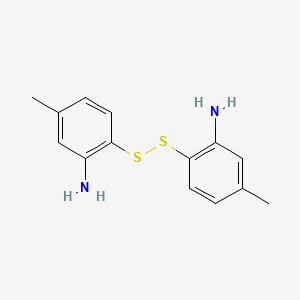

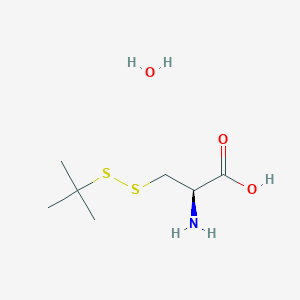

In material science, pentafluorophenyl-containing compounds have been utilized as building blocks for high-performance materials. Their incorporation into polymers and other materials often leads to enhanced properties, such as thermal stability, electrical conductivity, and photophysical characteristics. The synthesis of bis(pentafluorophenyl) disulfide, for example, demonstrates the potential for using these compounds in developing new materials with specific functionalities (Tada et al., 2004).

Environmental and Green Chemistry

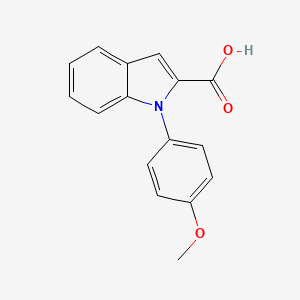

Pentafluorophenyl derivatives have also found applications in green chemistry, particularly in processes aimed at reducing environmental impact. Their role in synthesizing compounds under solvent-free conditions or using ionic liquids as green solvents exemplifies the shift towards more sustainable chemical processes. The evaluation of 1-(pentafluorophenyl)-4,5-dihydro-1H-pyrazoles synthesis highlights the focus on atom economy, reaction mass efficiency, and the environmental factor, important metrics in green chemistry (Martins et al., 2013).

Advanced Functional Materials

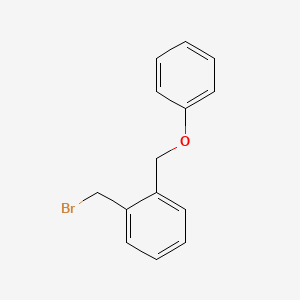

Furthermore, the exploration of pentafluorophenyl-based compounds in the development of advanced functional materials, such as those for lithium-ion batteries, underscores their importance in energy storage technologies. The bifunctional electrolyte additive for lithium-ion batteries, featuring a pentafluorophenyl group, serves as an example of how these compounds can contribute to the enhancement of battery safety and performance (Chen & Amine, 2007).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that similar compounds have been used as intermediates in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors .

Biochemical Pathways

Similar compounds have been implicated in the inhibition of dipeptidylpeptidase 4, which plays a crucial role in glucose metabolism .

Pharmacokinetics

The safety data sheet indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . This suggests that the compound can be absorbed through multiple routes and may have systemic effects.

Result of Action

Similar compounds have been shown to inhibit dipeptidylpeptidase 4, potentially leading to increased insulin secretion and decreased blood glucose levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It should also be handled in a well-ventilated area to avoid inhalation .

properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-(1-methylpyrazol-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F5N2O2/c1-24-6-5-10(23-24)8-3-2-4-9(7-8)17(25)26-16-14(21)12(19)11(18)13(20)15(16)22/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHVUZDAZTZCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC(=CC=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640338 | |

| Record name | Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate | |

CAS RN |

910037-11-5 | |

| Record name | Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-](/img/structure/B1613127.png)

![6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1613130.png)